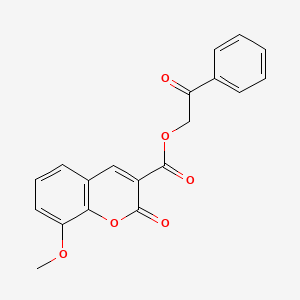

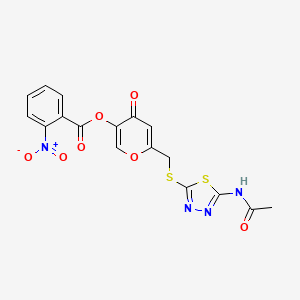

2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 2H-chromene, also known as chroman, with additional functional groups. Chromenes are a class of organic compounds with a fused ring system made up of a benzene ring and a heterocyclic pyran ring . The “2-oxo-2-phenylethyl” part suggests the presence of a phenylethyl group (a benzene ring attached to an ethyl group) with a carbonyl group (C=O) at the 2-position . The “8-methoxy” part indicates a methoxy group (O-CH3) attached at the 8-position .

Molecular Structure Analysis

The molecular structure of this compound would be based on the chromene structure, with additional groups attached at the 2 and 8 positions. The “2-oxo-2-phenylethyl” group would likely cause the molecule to be non-planar .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl group. The presence of these groups could make the compound more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the substituent groups. For example, the presence of the polar carbonyl and methoxy groups could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Synthesis and Crystal Structures

Research has demonstrated the synthesis and structural characterization of chromene derivatives, including those similar to "2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate." For instance, studies have detailed the crystallization and polymorphism of chromene compounds, highlighting their anti-rotamer conformations and the possible cis- or trans-relationships between amide and pyran ring oxygen atoms (Reis et al., 2013).

Antibacterial Effects and New Derivatives

Synthesized derivatives of 4-hydroxy-chromen-2-one, including compounds with structural similarities to the specified chromene, have shown significant antibacterial activity against various bacterial strains, indicating their potential for development into new antibacterial agents (Behrami & Dobroshi, 2019).

Chromene Derivatives in Photochromic Materials

Chromene derivatives have been utilized in the synthesis of naphthopyran and naphthopyrandione units present in photochromic materials and biologically active natural products. This research underscores the versatility of chromene compounds in the development of materials with novel optical properties (Rawat et al., 2006).

Rapid Synthesis Techniques

A study presented a rapid synthesis method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in the production of many biologically active compounds, which could be related to the synthesis and applications of the target compound (Zhu et al., 2014).

Fluorescence Properties for Biological Applications

The synthesis and characterization of benzo[c]coumarin carboxylic acids have been reported, with findings on their excellent fluorescence properties in both ethanol solution and solid state. Such properties suggest potential applications in biological imaging and sensing technologies (Shi et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

phenacyl 8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O6/c1-23-16-9-5-8-13-10-14(19(22)25-17(13)16)18(21)24-11-15(20)12-6-3-2-4-7-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLNWUVNOUOJKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(1,3-Benzodioxol-5-yl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2752328.png)

![3-[(3-Nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2752330.png)

![N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2752331.png)

![1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole](/img/structure/B2752338.png)

![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2752340.png)

![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2752341.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-2-(propan-2-yl)pyrimidin-4-amine](/img/structure/B2752344.png)

![6-(2,5-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2752349.png)